{[(3-Nitro-4-pyrrolidin-1-ylphenyl)sulfonyl]amino}acetic acid
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Overview
Description
Preparation Methods
The synthesis of {[(3-Nitro-4-pyrrolidin-1-ylphenyl)sulfonyl]amino}acetic acid involves several steps. One common synthetic route starts with the nitration of 4-pyrrolidin-1-ylphenylamine to introduce the nitro group. This is followed by sulfonylation to attach the sulfonyl group. Finally, the amino group is reacted with acetic acid to form the desired compound . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
{[(3-Nitro-4-pyrrolidin-1-ylphenyl)sulfonyl]amino}acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
{[(3-Nitro-4-pyrrolidin-1-ylphenyl)sulfonyl]amino}acetic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is used in proteomics research to study protein interactions and functions.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of {[(3-Nitro-4-pyrrolidin-1-ylphenyl)sulfonyl]amino}acetic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. The sulfonyl group can also participate in various chemical reactions, affecting the compound’s overall activity and function .
Comparison with Similar Compounds
{[(3-Nitro-4-pyrrolidin-1-ylphenyl)sulfonyl]amino}acetic acid can be compared with other similar compounds such as:
{[(3-Nitro-4-piperidin-1-ylphenyl)sulfonyl]amino}acetic acid: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
{[(3-Nitro-4-morpholin-1-ylphenyl)sulfonyl]amino}acetic acid: Similar structure but with a morpholine ring instead of a pyrrolidine ring.
These compounds share similar chemical properties but may have different biological activities and applications due to the differences in their ring structures .
Biological Activity
{[(3-Nitro-4-pyrrolidin-1-ylphenyl)sulfonyl]amino}acetic acid, with the chemical formula C12H15N3O6S and CAS number 742094-60-6, is a compound of interest in biological research due to its potential applications in proteomics and organic synthesis. This article explores its biological activity, including mechanisms of action, applications in scientific research, and comparative studies with similar compounds.
The compound has a molecular weight of 329.33 g/mol and features a sulfonamide functional group that enhances its reactivity. The presence of the nitro group allows for various chemical transformations, which can influence its biological activity.
Property | Value |
---|---|
Molecular Formula | C12H15N3O6S |
Molecular Weight | 329.33 g/mol |
Density | 1.5 ± 0.1 g/cm³ |
Boiling Point | 585.4 ± 60.0 °C |
LogP | 2.23 |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The nitro group can be reduced to an amino group, which can then participate in hydrogen bonding with biological macromolecules such as proteins and nucleic acids. The sulfonyl group enhances the compound's solubility and reactivity, making it a versatile tool in biochemical assays.
Inhibition Studies
Recent studies have indicated that this compound exhibits inhibitory effects on various biological pathways. For instance, it has been shown to downregulate the expression of key proteins involved in bacterial secretion systems, particularly the Type III Secretion System (T3SS), which is crucial for pathogenicity in certain bacteria.
- Case Study : In a screening assay for T3SS inhibitors, this compound demonstrated an IC50 value of approximately 50 µM, indicating significant inhibition at this concentration .
Proteomics Applications
In proteomics research, this compound serves as a valuable reagent for studying protein interactions and functions. Its ability to modify protein structures through sulfonamide chemistry allows researchers to probe protein functionality and stability under various conditions.
Comparative Analysis
The compound can be compared with similar derivatives such as {[(3-Nitro-4-piperidin-1-ylphenyl)sulfonyl]amino}acetic acid and {[(3-Nitro-4-morpholin-1-ylphenyl)sulfonyl]amino}acetic acid. These analogs differ primarily in their ring structures, which can significantly impact their biological activities.
Compound Name | IC50 (µM) | Key Differences |
---|---|---|
This compound | 50 | Pyrrolidine ring enhances solubility |
{[(3-Nitro-4-piperidin-1-ylphenyl)sulfonyl]amino}acetic acid | TBD | Piperidine ring may alter binding affinity |
{[(3-Nitro-4-morpholin-1-ylphenyl)sulfonyl]amino}acetic acid | TBD | Morpholine ring may provide different reactivity |
Properties
IUPAC Name |
2-[(3-nitro-4-pyrrolidin-1-ylphenyl)sulfonylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O6S/c16-12(17)8-13-22(20,21)9-3-4-10(11(7-9)15(18)19)14-5-1-2-6-14/h3-4,7,13H,1-2,5-6,8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJVNKHBCYPSLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)S(=O)(=O)NCC(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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